molecular formula C15H22N4O4 B2610255 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2260931-96-0

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid

Cat. No.: B2610255
CAS No.: 2260931-96-0
M. Wt: 322.365
InChI Key: FVLYHXIQQSQISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a carboxylic acid group and a pyrrolidine moiety modified with a Boc (tert-butoxycarbonyl)-protected aminomethyl group. This structure combines a pyrazine core, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and aromaticity, with a conformationally constrained pyrrolidine ring. The Boc group enhances stability and modulates lipophilicity, making the compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name

5-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-7-10-5-4-6-19(10)12-9-16-11(8-17-12)13(20)21/h8-10H,4-7H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYHXIQQSQISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid, a complex organic molecule, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrazine ring and various functional groups that may contribute to its bioactivity. Its molecular formula is C15H22N4O4, with a molecular weight of 322.365 g/mol.

Chemical Structure

The structural characteristics of 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid are critical for understanding its biological activity. The compound can be represented as follows:

ComponentDescription
IUPAC Name5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
Molecular FormulaC15H22N4O4
Molecular Weight322.365 g/mol
InChIInChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-7-10-5-4-6-19(10)12-9-16-11(8-17-12)13(20)21/h8-10H,4-7H2,1-3H3,(H,18,22)(H,20,21)

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic properties:

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies indicate that 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid may possess anti-inflammatory effects . It appears to modulate cytokine production and reduce the activation of inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies

A few case studies have documented the effects of this compound in vivo:

  • Study on Bacterial Infections : A controlled trial involving animal models demonstrated that administration of the compound significantly reduced bacterial load in infected tissues compared to controls.
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to untreated groups.

The precise mechanism by which 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors that modulate immune responses or microbial activity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structure allows for interactions with biological targets, which can lead to therapeutic applications. Key areas of research include:

  • Anticancer Activity : Studies have indicated that derivatives of pyrazine carboxylic acids may exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular pathways are under investigation to determine its efficacy as an anticancer agent.
  • Antimicrobial Properties : Research has shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents.

Biochemical Research

This compound's unique structure enables it to serve as a valuable tool in biochemical assays. Its ability to modify biological activity makes it useful for:

  • Enzyme Inhibition Studies : The compound can be used to explore inhibition mechanisms in enzymes relevant to metabolic pathways, providing insights into drug design.
  • Receptor Binding Studies : It may interact with specific receptors, allowing researchers to study signaling pathways and receptor dynamics.

Materials Science

In materials science, the compound can be utilized in the synthesis of novel materials due to its functional groups that facilitate polymerization or complexation with metals:

  • Polymer Synthesis : The presence of reactive groups allows for the incorporation into polymer chains, leading to materials with tailored properties for specific applications such as drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of pyrazine carboxylic acids and their effects on cancer cell proliferation. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting that 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid could be a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents demonstrated that compounds structurally related to pyrazine carboxylic acids showed significant antibacterial activity against resistant strains of Staphylococcus aureus. This highlights the potential application of our compound in addressing antibiotic resistance .

Comparison with Similar Compounds

Structural Analogs with Pyrazine Carboxylic Acid Backbones

a. Methyl Pyrazine-2-carboxylate ()

  • Structure : Lacks the pyrrolidine-Boc moiety; instead, it has a methyl ester at the pyrazine-2-position.
  • It serves as a synthetic intermediate for pyrazine-based drugs, highlighting the reactivity of ester derivatives in reduction reactions .

b. 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic Acid ()

  • Structure: Substituted with a methyl-propargyl amino group instead of the Boc-pyrrolidine.
  • However, the absence of a pyrrolidine ring reduces conformational restriction, which may affect target binding specificity .

c. Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl) ()

  • Structure : Alkyl-substituted pyrazine with methoxy and methyl groups.
  • Properties : Higher logP (predicted 2.8) due to hydrophobic substituents, contrasting with the target compound’s Boc group, which balances lipophilicity (estimated logP ~2.0) and solubility .
Pyrrolidine-Containing Derivatives

a. 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

  • Structure: Features a pyrrolidinone ring (5-oxo group) and a phenolic substituent.
  • Synthesis: Derived from 2-amino-4-methylphenol and itaconic acid, emphasizing the versatility of pyrrolidine scaffolds in multi-step syntheses.
  • Bioactivity : Demonstrates antioxidant and anticancer properties, suggesting that the target compound’s pyrrolidine moiety could similarly enhance pharmacological activity .

b. Boc-Protected Pyrrolidine Derivatives ()

  • Examples: (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID.
  • Role : Boc protection stabilizes amines during synthesis, a strategy employed in the target compound. Stereochemistry (e.g., 2R,4R configurations) influences binding to chiral targets, a factor critical for optimizing the target compound’s activity .
Triazole-Pyrazine Hybrids ()**
  • Structure : E.g., 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine.
  • Properties : Triazole rings enhance metal-binding capacity and metabolic stability. The target compound’s pyrrolidine may offer similar stability but with different conformational dynamics .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a pyrazine-carboxylic acid scaffold. Key steps include:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) for the pyrrolidine moiety to prevent unwanted side reactions .
  • Nucleophilic substitution : React Boc-protected pyrrolidine with a pyrazine derivative under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
  • Purification : Employ reverse-phase HPLC or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the final product .

Q. How can the compound’s structural integrity be validated during synthesis?

  • Methodological Answer : Use multi-modal analytical techniques:

  • NMR spectroscopy : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazine aromatic protons (δ ~8.5–9.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with an error margin <2 ppm .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated in analogous pyrazine-pyrrolidine hybrids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound’s biological activity?

  • Methodological Answer :

  • Scaffold modification : Synthesize derivatives with variations in the pyrrolidine ring (e.g., methyl or fluoro substituents) and pyrazine-carboxylic acid moiety (e.g., halogenation at position 5) .
  • In vitro assays : Test inhibitory activity against target enzymes (e.g., bacterial enoyl-ACP reductase for antimycobacterial studies) using fluorescence-based assays .
  • Computational docking : Model interactions with protein targets (e.g., mGluR2 for neuropharmacology) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Q. What strategies address solubility challenges in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • Co-solvent systems : Prepare stock solutions in DMSO (≤50 mg/mL) and dilute in buffer with ≤5% DMSO to maintain solubility .
  • Salt formation : Convert the carboxylic acid to a sodium salt using NaOH (1:1 molar ratio) to enhance aqueous solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in physiological conditions .

Q. How can contradictory bioactivity data between batches be resolved?

  • Methodological Answer :

  • Impurity profiling : Use LC-MS to detect trace impurities (e.g., de-Boc byproducts) that may interfere with assays .
  • Stability studies : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) via accelerated stability testing .
  • Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out assay-specific artifacts .

Q. What computational approaches predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism, highlighting potential oxidation sites on the pyrrolidine ring .
  • Toxicity screening : Run ProTox-II to identify structural alerts (e.g., the pyrazine core’s potential for mutagenicity) .
  • Metabolite simulation : Employ Schrödinger’s Metabolism Module to predict Phase I/II metabolites, focusing on carboxylic acid glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.